molecular formula C19H35BrO4 B14625940 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid CAS No. 57987-59-4

8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid

Cat. No.: B14625940
CAS No.: 57987-59-4
M. Wt: 407.4 g/mol
InChI Key: OOQLJRVBGIQLEC-UHFFFAOYSA-N
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Description

8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid is a complex organic compound with the molecular formula C19H35BrO4. It features a unique structure that includes a bromine atom, a hydroxyl group, and an acetyl group attached to a heptadecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by acetylation and hydroxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 8-Acetyl-8-chloro-12-hydroxyheptadecanoic acid
  • 8-Acetyl-8-iodo-12-hydroxyheptadecanoic acid
  • 8-Acetyl-8-fluoro-12-hydroxyheptadecanoic acid

Comparison: Compared to its analogs, 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s larger atomic size and different electronegativity compared to chlorine, iodine, and fluorine can result in distinct chemical and biological properties .

Properties

CAS No.

57987-59-4

Molecular Formula

C19H35BrO4

Molecular Weight

407.4 g/mol

IUPAC Name

8-acetyl-8-bromo-12-hydroxyheptadecanoic acid

InChI

InChI=1S/C19H35BrO4/c1-3-4-7-11-17(22)12-10-15-19(20,16(2)21)14-9-6-5-8-13-18(23)24/h17,22H,3-15H2,1-2H3,(H,23,24)

InChI Key

OOQLJRVBGIQLEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC(CCCCCCC(=O)O)(C(=O)C)Br)O

Origin of Product

United States

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